![molecular formula C26H22N4O4S B2655962 methyl 3-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate CAS No. 1115565-43-9](/img/structure/B2655962.png)
methyl 3-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an aniline group, an imidazole ring, a thioacetyl group, and a benzoate ester. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring and the benzoate ester would likely contribute to the compound’s rigidity, while the aniline group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and benzoate ester could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Heterocyclic compounds play a crucial role in the development of pharmaceuticals, agrochemicals, and materials science. The compound mentioned is related to the synthesis and application of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are critical intermediates in the synthesis of various heterocyclic compounds with potential biological activities (Selič, Grdadolnik, & Stanovnik, 1997).
Tubulin Polymerization Inhibition
In the context of cancer research, certain derivatives related to the chemical structure have been identified as tubulin polymerization inhibitors. These inhibitors are pivotal in cancer therapy as they can halt the growth of cancer cells by preventing microtubule formation. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate demonstrated promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization, highlighting its potential as a therapeutic agent (Minegishi et al., 2015).
Antimicrobial Activity
Compounds derived from similar chemical frameworks have shown significant antimicrobial properties. For example, the synthesis and antimicrobial screening of novel synthesized benzimidazole nucleus-containing derivatives revealed their potential in combating bacterial and fungal infections, which underscores the utility of such compounds in developing new antimicrobial agents (Desai, Dodiya, & Makwana, 2011).
Molecular Docking and Drug Design
The structure and functionality of molecules closely related to the specified compound have facilitated their use in molecular docking studies, aiding in the design of drugs targeting specific enzymes or biological pathways. For instance, imidazole derivatives targeting the dihydropteroate synthase enzyme demonstrated appreciable antibacterial activity and provided insights into the development of new antimicrobial drugs through structure-activity relationship (SAR) and molecular docking studies (Daraji et al., 2021).
Propiedades
IUPAC Name |
methyl 3-[[2-[1-[3-(phenylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c1-34-25(33)19-8-5-11-21(15-19)28-23(31)17-35-26-27-13-14-30(26)22-12-6-7-18(16-22)24(32)29-20-9-3-2-4-10-20/h2-16H,17H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKPWAYTMHUGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[2-({1-[3-(phenylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

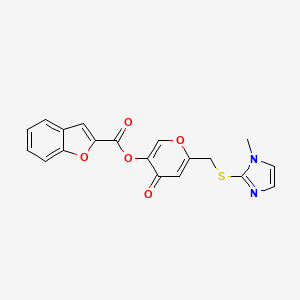
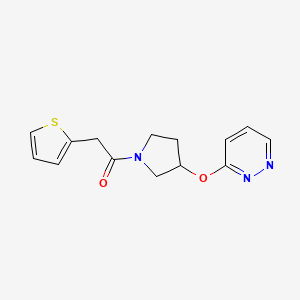
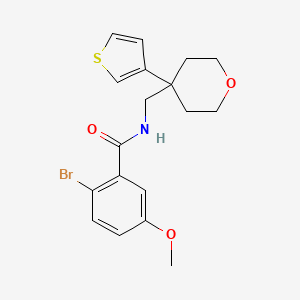
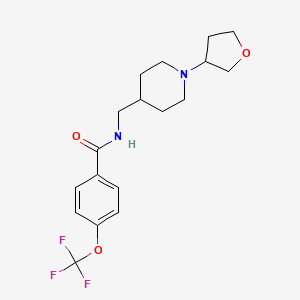
![1-(Azepan-1-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2655888.png)
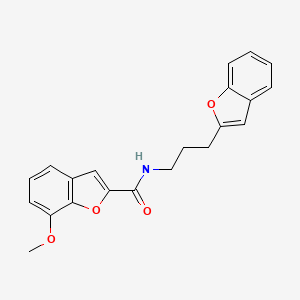
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2655891.png)
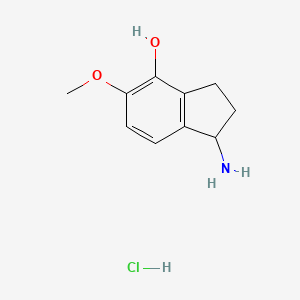
![5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2655894.png)

![N-(2,5-dimethylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2655898.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2655899.png)

